Product packaging for 2,5-Dibromo-3-methyl-4-phenylthiophene(Cat. No.:CAS No. 83125-20-6)

2,5-Dibromo-3-methyl-4-phenylthiophene

Cat. No.: B1660777
CAS No.: 83125-20-6
M. Wt: 332.06 g/mol
InChI Key: MWTLUBHBVXUJMU-UHFFFAOYSA-N
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Description

Overview of Dibromothiophene Derivatives in Synthetic Organic Chemistry

Dibromothiophene derivatives, particularly those brominated at the 2- and 5-positions, are fundamental precursors in the synthesis of conjugated polymers and oligomers. The two bromine atoms provide sites for sequential or simultaneous cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, enabling the extension of the conjugated system. This synthetic flexibility allows for the creation of a diverse range of materials with specific optical and electronic properties.

The reactivity of the carbon-bromine bonds can be selectively addressed, which is a key advantage in the stepwise synthesis of well-defined molecular architectures. For instance, the Suzuki cross-coupling reaction of 2,5-dibromothiophenes with various arylboronic acids is a widely employed method for synthesizing π-conjugated systems with alternating donor-acceptor units, a common strategy for enhancing the performance of organic electronic devices. Research has shown that derivatives of 2,5-dibromo-3-methylthiophene (B84023) can be selectively mono- or di-arylated via Suzuki coupling, demonstrating the fine control achievable in these reactions. researchgate.net

Significance of 2,5-Dibromo-3-methyl-4-phenylthiophene within Advanced Thiophene-Based Research

While extensive research has been conducted on a wide array of dibromothiophene derivatives, "this compound" is a more specialized yet significant member of this class. Its importance lies in its specific substitution pattern, which offers a unique combination of steric and electronic effects. The methyl and phenyl groups at the 3- and 4-positions, respectively, introduce asymmetry and can influence the planarity and intermolecular packing of resulting polymers or oligomers. This, in turn, affects the material's charge transport properties.

The synthesis of this compound would likely proceed through two key steps: the formation of the 3-methyl-4-phenylthiophene core, followed by bromination at the vacant 2- and 5-positions. The synthesis of 3-methyl-2-phenylthiophene, a closely related isomer, has been achieved through the reaction of 2-bromo-3-methylthiophene (B51420) with phenyl magnesium bromide, showcasing a potential pathway for creating the phenyl-thiophene linkage. The subsequent bromination is a common and generally high-yielding reaction for thiophenes. researchgate.net

The primary utility of this compound is as a monomer in the synthesis of advanced materials. Through polymerization, typically via cross-coupling reactions, it can form polymers with a well-defined repeating unit containing the methyl and phenyl side chains. These side groups can enhance the solubility of the resulting polymer, which is a crucial factor for solution-based processing of organic electronic devices. Furthermore, the phenyl group can participate in π-stacking interactions, potentially influencing the morphology and electronic coupling in the solid state.

Below is a data table summarizing the key properties of this compound.

PropertyValue
Chemical Formula C₁₁H₈Br₂S
CAS Number 83125-20-6
Molecular Weight 332.06 g/mol
Appearance (Predicted) White to off-white solid
Solubility (Predicted) Soluble in common organic solvents

The potential applications for polymers derived from this compound are in areas where precise control over material properties is essential. The steric hindrance provided by the methyl and phenyl groups could lead to polymers with a more twisted backbone, which can be advantageous in certain applications by preventing excessive aggregation and improving solubility. The electronic influence of the phenyl group can also be used to fine-tune the bandgap of the resulting polymer, making it suitable for use as a donor or acceptor material in organic solar cells or as the active channel material in OFETs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8Br2S B1660777 2,5-Dibromo-3-methyl-4-phenylthiophene CAS No. 83125-20-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83125-20-6

Molecular Formula

C11H8Br2S

Molecular Weight

332.06 g/mol

IUPAC Name

2,5-dibromo-3-methyl-4-phenylthiophene

InChI

InChI=1S/C11H8Br2S/c1-7-9(11(13)14-10(7)12)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

MWTLUBHBVXUJMU-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C2=CC=CC=C2)Br)Br

Canonical SMILES

CC1=C(SC(=C1C2=CC=CC=C2)Br)Br

Origin of Product

United States

Synthetic Methodologies for 2,5 Dibromo 3 Methyl 4 Phenylthiophene and Its Precursors

Regioselective Bromination Strategies for Thiophene (B33073) Core Functionalization

Bromination is a critical step, as the bromine atoms serve as versatile handles for subsequent cross-coupling reactions. The high reactivity of the thiophene ring, particularly at the α-positions (C2 and C5), necessitates carefully chosen conditions to achieve the desired bromination pattern.

Direct Bromination Approaches for Thiophene Derivatives

Direct bromination is a common method for introducing bromine atoms onto an activated thiophene ring. For a precursor like 3-methyl-4-phenylthiophene, the two vacant α-positions are the most reactive sites for electrophilic substitution. researchgate.net N-bromosuccinimide (NBS) is a widely used reagent for this purpose due to its moderate reactivity and ease of handling compared to elemental bromine. researchgate.nettandfonline.com The reaction is typically performed in a suitable solvent like dimethylformamide (DMF) or acetic acid. tandfonline.comrsc.org Studies on substituted thiophenes show that bromination with NBS in acetic acid can proceed with high regioselectivity for the 2- and 5-positions. tandfonline.com Theoretical investigations confirm that the formation of a bromonium ion intermediate is energetically favorable, leading to the dibrominated product. researchgate.net

For instance, the dibromination of 3-hexylthiophene, an analogue of a potential precursor, is effectively carried out using 2.2 equivalents of NBS in dry DMF, with the reaction starting at 0 °C and gradually warming to room temperature. rsc.org This approach ensures the selective bromination of the two available α-positions.

PrecursorReagentSolventTemperatureKey FindingReference
3-AlkylthiopheneN-Bromosuccinimide (NBS)Dimethylformamide (DMF)0 °C to Room Temp.Efficient dibromination at the vacant 2- and 5-positions. rsc.org
Substituted ThiophenesNBSAcetic AcidRoom Temp.High regioselectivity (>99%) for bromination at the 2-position. tandfonline.com
ThiophenesNBSVarious SolventsN/A (Ultrasonic Irradiation)A fast and convenient method; yield depends on solvent and structure. researchgate.net

Multi-step Synthetic Routes to Regioselectively Dibrominated Thiophenes

When direct bromination does not provide the desired isomer or when the substrate contains sensitive functional groups, multi-step sequences are employed. These routes offer superior control over the placement of substituents. One powerful strategy involves a sequence of regioselective lithiation and electrophilic trapping reactions. mdpi.com This approach allows for the stepwise construction of a complex substitution pattern.

A synthetic plan could start with 2-propylthiophene, which undergoes lithiation at the 5-position, followed by reaction with an electrophile to install a functional group. mdpi.com Subsequent lithiation and reaction steps can build up the desired substitution pattern before a final bromination step. mdpi.comresearchgate.net This method, while longer, provides unambiguous control over the final structure. For example, a tetra-substituted thiophene can be generated from thiophene in four steps involving three successive chemo- and regioselective lithiations and one bromination reaction. mdpi.comresearchgate.net

Introduction of Alkyl (Methyl) and Aryl (Phenyl) Substituents

Synthesis of Methylated Thiophene Precursors

The synthesis often begins with a commercially available or readily synthesized methylated thiophene, such as 3-methylthiophene (B123197). These precursors can be prepared through various classical methods, including the cyclization of appropriate 1,4-dicarbonyl compounds with a sulfurizing agent (Paal-Knorr synthesis) or through coupling reactions.

Arylation Reactions for Phenyl Group Incorporation

The introduction of the phenyl group is a key step that is most effectively accomplished using modern palladium-catalyzed cross-coupling reactions. These reactions form a C-C bond between a halogenated thiophene and a phenyl-containing reagent.

Suzuki Reaction

The Suzuki-Miyaura coupling is a highly versatile and widely used method for C-C bond formation, valued for its mild reaction conditions and the low toxicity of its boron-based reagents. youtube.com The reaction couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. youtube.commdpi.com

In a plausible synthesis of 2,5-Dibromo-3-methyl-4-phenylthiophene, a key intermediate would be a tri-halogenated methylthiophene, which could then undergo a selective Suzuki coupling with phenylboronic acid. Alternatively, and more commonly, a dibrominated precursor like 2,5-dibromo-3-methylthiophene (B84023) can be selectively coupled with an arylboronic acid. researchgate.net Research on the Suzuki coupling of 2,5-dibromo-3-methylthiophene has demonstrated that selective mono-arylation can be achieved, yielding 2-bromo-5-aryl-3-methylthiophenes. researchgate.net By carefully controlling the reaction conditions, one could envision a pathway to introduce the phenyl group at the desired position.

Key components of the Suzuki reaction include the palladium catalyst, a base, and the solvent system. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common catalyst, while a base such as potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃) is required to activate the boronic acid. researchgate.netnih.gov The reaction is often carried out in a mixture of an organic solvent like 1,4-dioxane (B91453) and water. researchgate.netresearchgate.net

Representative Conditions for Suzuki Cross-Coupling
Thiophene SubstrateCoupling PartnerCatalystBaseSolventReference
2,5-Dibromo-3-methylthiopheneArylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O researchgate.net
2,5-Dibromothiophene (B18171)4-Cyanophenylboronic AcidPd(OAc)₂ / PPh₃Na₂CO₃DME/H₂O nih.gov
2,5-Dibromo-3-hexylthiopheneArylboronic AcidPd(PPh₃)₄K₃PO₄Dioxane/H₂O researchgate.net

Stille Reaction

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that involves the reaction of an organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups and for the fact that the organotin reagents are generally stable to air and moisture. libretexts.org

For the synthesis of the target compound, a brominated methylthiophene precursor would be coupled with a phenylstannane, such as tributylphenylstannane, in the presence of a palladium(0) catalyst. The mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the final product. libretexts.org While highly effective, a significant drawback of the Stille reaction is the toxicity and difficulty in removing the tin byproducts. harvard.edu Additives such as copper(I) iodide (CuI) can accelerate the reaction rate. harvard.edu

Alternative Carbon-Carbon Bond Formation Methodologies

The formation of the C-C bond between the methyl- and phenyl-bearing carbons on the thiophene ring is a critical step in synthesizing the precursor for this compound. Beyond traditional methods, several modern palladium-catalyzed cross-coupling reactions offer high efficiency and functional group tolerance. These reactions are indispensable tools for constructing the 3,4-disubstituted thiophene core. illinois.edu

Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming C-C bonds by coupling an organoboron compound (like an arylboronic acid) with an organohalide. researchgate.netnih.gov In the context of synthesizing the target precursor, this could involve the reaction of a 3-methyl-4-bromothiophene derivative with phenylboronic acid, or conversely, a 3-bromo-4-phenylthiophene (B186764) with a methylboronic acid derivative. The reaction is typically catalyzed by a palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. researchgate.netresearchgate.net The versatility of the Suzuki reaction allows for the synthesis of a wide array of 3,4-disubstituted thiophenes with good to excellent yields. researchgate.netresearchgate.net A key advantage is the generation of non-toxic, easily separable by-products. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orgresearchgate.net This method is known for its excellent compatibility with a wide range of functional groups. wiley-vch.de For the synthesis of 3-methyl-4-phenylthiophene, a stannane (B1208499) derivative of 3-methylthiophene could be coupled with an aryl halide like iodobenzene. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. wikipedia.orgwiley-vch.de While highly effective, a notable consideration for the Stille reaction is the toxicity of the organotin reagents and by-products. harvard.edu

Negishi Coupling: This cross-coupling reaction utilizes organozinc reagents, which are coupled with organic halides in the presence of a nickel or palladium catalyst. wikipedia.org Negishi coupling is recognized for its high reactivity and tolerance of sensitive functional groups, often proceeding under mild conditions. wikipedia.orgresearchgate.net The synthesis of the 3-methyl-4-phenylthiophene core could be achieved by coupling a 3-thienylzinc halide with the appropriate aryl halide. The use of robust palladium complexes can achieve high yields in short reaction times, even with less reactive aryl chlorides. organic-chemistry.org

Heck Coupling: The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium species. organic-chemistry.orgyoutube.com While less direct for creating the core 3,4-disubstituted thiophene structure from simple precursors, it represents a powerful method for elaborating on thiophene derivatives. For instance, a bromothiophene could be coupled with styrene (B11656) to introduce a vinylphenyl group, which could then be subsequently modified. The reaction generally exhibits high stereoselectivity, favoring the formation of the trans alkene product. organic-chemistry.orgyoutube.com

Comparison of Alternative C-C Bond Formation Methodologies
Reaction NameKey ReagentsTypical CatalystKey AdvantagesConsiderations
Suzuki-Miyaura CouplingOrganoboron compound + OrganohalidePd(PPh₃)₄, Pd(dppf)Cl₂Mild conditions, high functional group tolerance, non-toxic by-products. researchgate.netmdpi.comRequires synthesis of boronic acids/esters.
Stille CouplingOrganostannane + OrganohalidePd(PPh₃)₄, Pd₂(dba)₃Excellent functional group compatibility, stable reagents. wikipedia.orgwiley-vch.deToxicity of tin compounds. harvard.edu
Negishi CouplingOrganozinc compound + OrganohalidePd(0) or Ni(0) complexesHigh reactivity, couples sp³, sp², and sp carbons. wikipedia.orgMoisture-sensitive organozinc reagents.
Heck CouplingAlkene + OrganohalidePd(OAc)₂, PdCl₂High stereoselectivity, good functional group tolerance. organic-chemistry.orgyoutube.comLimited to forming bonds with sp² carbons of an alkene.

Optimization of Reaction Parameters and Synthesis Efficiency

The efficiency of synthesizing this compound and its precursors is highly dependent on the careful optimization of several reaction parameters. This is particularly true for the C-C coupling reactions used to form the thiophene core and the subsequent bromination step.

For palladium-catalyzed cross-coupling reactions, the choice of the catalyst system , including the palladium source and the associated ligands, is paramount. Different palladium sources like palladium(II) acetate (B1210297) [Pd(OAc)₂] or tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] can be used. nih.govrsc.org The ligand's steric and electronic properties can significantly influence catalytic activity, with bulky, electron-rich phosphine (B1218219) ligands often accelerating the reaction. harvard.edu

The solvent and base system is another critical factor. Solvents such as 1,4-dioxane, toluene, or dimethylformamide (DMF) are commonly employed. researchgate.netresearchgate.net The choice of base, for example, potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃), can affect the reaction rate and the stability of the reactants and catalyst. researchgate.netnih.gov Aqueous solvent mixtures are often used in Suzuki couplings, which is an advantage for industrial-scale synthesis. researchgate.net

Temperature and reaction time are directly correlated with reaction kinetics and the potential for side reactions. While higher temperatures can increase the reaction rate, they may also lead to decomposition or the formation of undesired by-products. Typical conditions for Suzuki reactions on similar dibromothiophenes involve heating at 90 °C for 12 hours. researchgate.netresearchgate.net Monitoring the reaction progress allows for quenching at the optimal point to maximize yield and purity.

For the subsequent synthesis of the target compound, the bromination of the 3-methyl-4-phenylthiophene precursor must be carefully controlled. The choice of brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, and the reaction conditions will determine the selectivity and yield. rsc.org Using a precise stoichiometry of the brominating agent (typically two equivalents) in a suitable solvent like DMF or acetic acid is crucial to achieve selective dibromination at the 2- and 5-positions without over-bromination or side-chain bromination. rsc.org Optimization studies often involve varying the temperature, with reactions sometimes starting at 0 °C before being allowed to warm to room temperature to control the reaction's exothermicity. rsc.org

Optimization of Suzuki Coupling for 5-Aryl-2-bromo-3-alkylthiophene Synthesis researchgate.net
Parameter VariedCondition AYield A (%)Condition BYield B (%)Comment
BaseK₃PO₄70Na₂CO₃LowerPotassium phosphate was found to be more effective for this transformation.
Solvent System1,4-Dioxane/H₂O (4:1)77Toluene/H₂OVariableDioxane/water mixture provided consistent and high yields for various substrates. researchgate.net
Catalyst Loading4 mol % Pd(PPh₃)₄681 mol % Pd(PPh₃)₄LowerHigher catalyst loading ensured complete conversion within the specified reaction time.
Temperature90 °C72Room Temp.No ReactionThermal energy is required to drive the catalytic cycle efficiently.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2,5 Dibromo 3 Methyl 4 Phenylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,5-Dibromo-3-methyl-4-phenylthiophene, both ¹H and ¹³C NMR spectroscopy provide critical data for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the methyl and phenyl protons. The methyl protons (–CH₃) at the C3 position of the thiophene (B33073) ring are expected to appear as a singlet in the upfield region, typically around δ 2.0-2.4 ppm. The phenyl protons would likely appear as a multiplet in the aromatic region, approximately between δ 7.2 and 7.6 ppm, resulting from the complex spin-spin coupling between the ortho, meta, and para protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbon of the methyl group is expected to resonate at a high field, around δ 15-20 ppm. The thiophene ring carbons are more complex; the brominated carbons (C2 and C5) would be significantly downfield due to the deshielding effect of the bromine atoms. The C3 and C4 carbons, being substituted with the methyl and phenyl groups respectively, will have their chemical shifts influenced by these substituents. The phenyl group carbons will show a set of signals in the aromatic region (δ 125-140 ppm), with the ipso-carbon (the one attached to the thiophene ring) having a distinct chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methyl Protons (-CH₃)~2.2-
Methyl Carbon (-CH₃)-~18
Phenyl Protons~7.4 (multiplet)-
Thiophene Carbons-C2/C5: ~110-120C3/C4: ~130-145
Phenyl Carbons-~127-138

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

For this compound (C₁₁H₈Br₂S), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This would result in three peaks at m/z values corresponding to the presence of two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, with a relative intensity ratio of approximately 1:2:1. The exact mass of the molecular ion would be approximately 331.88 g/mol .

The fragmentation pattern in the mass spectrum would likely involve the loss of bromine atoms, the methyl group, and potentially the phenyl group. Common fragments could include [M-Br]⁺, [M-2Br]⁺, [M-CH₃]⁺, and [M-Ph]⁺. The fragmentation of the thiophene ring itself could also be observed.

Table 2: Predicted Mass Spectrometry Data for this compound

Fragment Ion Predicted m/z Interpretation
[C₁₁H₈⁷⁹Br₂S]⁺~331.88Molecular ion with two ⁷⁹Br isotopes
[C₁₁H₈⁷⁹Br⁸¹BrS]⁺~333.88Molecular ion with one ⁷⁹Br and one ⁸¹Br
[C₁₁H₈⁸¹Br₂S]⁺~335.88Molecular ion with two ⁸¹Br isotopes
[M-Br]⁺~253Loss of one bromine atom
[M-2Br]⁺~174Loss of two bromine atoms
[M-CH₃]⁺~317Loss of a methyl group

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The aromatic C-H stretching vibrations of the phenyl group and the C-H stretching of the methyl group would appear in the region of 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=C stretching vibrations of the thiophene and phenyl rings would be observed in the 1600-1450 cm⁻¹ region. The C-S stretching vibration of the thiophene ring typically appears in the 800-600 cm⁻¹ range. A key feature would be the C-Br stretching vibrations, which are expected to be found in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Methyl C-HStretching2950 - 2850
Aromatic C=CStretching1600 - 1450
Thiophene RingC=C Stretching~1550 - 1400
C-SStretching800 - 600
C-BrStretching700 - 500

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a conjugated π-electron system. The presence of the phenyl group in conjugation with the thiophene ring would lead to π → π* transitions. Typically, substituted thiophenes exhibit strong absorption bands in the UV region. It is anticipated that this compound will display one or more absorption maxima (λmax) in the range of 250-350 nm. The exact position and intensity of these bands are influenced by the substituents and the extent of conjugation in the molecule.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

Electronic Transition Predicted λmax (nm) Solvent
π → π*~260 - 320Common organic solvents (e.g., Ethanol, Hexane)

Computational and Theoretical Investigations of 2,5 Dibromo 3 Methyl 4 Phenylthiophene

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. mdpi.com DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and analyze the electronic landscape of compounds. For thiophene (B33073) derivatives, DFT methods like B3LYP have been shown to provide reliable results for predicting molecular properties. mdpi.comnih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter for assessing molecular reactivity and stability. mdpi.com A smaller energy gap generally implies higher reactivity and a greater potential for charge transfer within the molecule. mdpi.com

In thiophene-based systems, the HOMO is typically distributed over the electron-rich thiophene ring, while the LUMO's location can be influenced by substituents. The HOMO energy is related to the molecule's ability to donate an electron (ionization potential), whereas the LUMO energy corresponds to its ability to accept an electron (electron affinity). mdpi.com For substituted thiophenes, the HOMO-LUMO gap can be tuned by altering the substituent groups. For instance, extensive π-conjugation, such as that provided by the phenyl group in the target molecule, tends to reduce the band gap. nih.gov

Computational studies on analogous brominated thiophene derivatives provide insight into the expected electronic properties. The energy gap explains the eventual charge transfer interaction within the molecule. researchgate.net A molecule with a small HOMO-LUMO gap is considered "soft" and is generally more polarizable and reactive than a "hard" molecule with a large gap. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Thiophene Derivative.
ParameterEnergy (eV)
EHOMO-6.367
ELUMO-2.705
Energy Gap (ΔE)3.662
bohrium.com

Theoretical calculations on similar bi-aromatic systems, such as other phenylthiophene derivatives, show that the rings are typically twisted relative to each other. nih.gov For example, in a related centrosymmetric molecule containing 3,5-dibromothiophene groups linked to a central benzene (B151609) ring, the thiophene groups are twisted with a dihedral angle of 41.43 (9)°. nih.gov This non-planar conformation can impact the extent of π-conjugation between the rings, which in turn affects the electronic and optical properties, including the HOMO-LUMO gap and absorption spectrum. Optimized geometries calculated via DFT can accurately predict these crucial structural parameters. scispace.com

Table 2: Example Dihedral Angle in a Related Thiophene-Phenylene System.
Structural FeatureDihedral Angle (°)
Thiophene Ring vs. Phenyl Ring41.43
nih.gov

Prediction of Electronic and Optical Properties

Beyond basic electronic structure, computational methods can predict more complex properties, such as how the molecule interacts with electric fields, which is fundamental to its application in optical and electronic devices.

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for technologies like optical switching and frequency conversion. Molecules with significant NLO responses often possess a large dipole moment and high polarizability. The first-order hyperpolarizability (β) is a key metric for a molecule's NLO activity. bohrium.com

Computational DFT studies are widely used to predict the NLO properties of organic molecules. nih.gov For thiophene derivatives, the NLO response is influenced by intramolecular charge transfer from donor to acceptor groups, facilitated by the π-conjugated system. nih.gov The presence of both a π-rich phenyl-thiophene core and electron-withdrawing bromine atoms suggests that 2,5-Dibromo-3-methyl-4-phenylthiophene could exhibit NLO properties. Theoretical calculations of polarizability and hyperpolarizability can quantify this potential, guiding the synthesis of new materials for photonic applications. nih.gov

Table 3: Calculated NLO Properties for a Representative Pyrimidine Derivative in Crystalline Phase.
PropertyValue
Dipole Moment (µ)7.33 D
Average Polarizability (α)36.19 x 10-24 esu
First Hyperpolarizability (β)15.42 x 10-30 esu
nih.gov

Band gap engineering is the process of controlling the HOMO-LUMO gap of a material to achieve desired electronic or optical properties. nih.gov This is particularly important for developing organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

For thiophene-based materials, computational DFT and Time-Dependent DFT (TD-DFT) methods are invaluable for predicting how chemical modifications will affect the band gap. nih.gov Key strategies for tuning the band gap include:

Extending π-Conjugation: Increasing the length of the conjugated system, for example, by forming polymers or adding more aromatic rings, typically lowers the LUMO and raises the HOMO, resulting in a smaller band gap. nih.gov

Introducing Donor/Acceptor Groups: Adding electron-donating groups (like alkoxy) or electron-withdrawing groups (like cyano or bromo) can systematically alter the HOMO and LUMO energy levels, thereby tuning the band gap. nih.gov

In this compound, the phenyl group extends the π-conjugation of the thiophene ring. TD-DFT calculations can predict the energies of electronic transitions (e.g., HOMO → LUMO), which correspond to the absorption of light and are fundamental to the material's color and optoelectronic behavior. nih.gov These computational approaches allow for the rational design of novel thiophene derivatives with tailored band gaps for specific technological applications.

Reactivity and Chemical Transformations of 2,5 Dibromo 3 Methyl 4 Phenylthiophene

Selective Functionalization and Derivatization at Bromine Positions

The differential reactivity of the bromine atoms in 2,5-dibromothiophene (B18171) derivatives is a cornerstone of their synthetic utility. The bromine at the 5-position is generally more reactive towards metal-halogen exchange and cross-coupling reactions than the bromine at the 2-position, which is sterically hindered by the adjacent methyl group. This difference in reactivity allows for selective functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for the selective arylation of 2,5-dibromothiophenes. For the closely related compound, 2,5-dibromo-3-methylthiophene (B84023), it has been demonstrated that under controlled conditions, selective mono-arylation can be achieved at the 5-position. By adjusting the stoichiometry of the reagents and the reaction conditions, either mono- or di-arylated products can be obtained. For instance, reacting 2,5-dibromo-3-methylthiophene with one equivalent of an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ leads predominantly to the 5-aryl-2-bromo-3-methylthiophene.

A variety of arylboronic acids with both electron-donating and electron-withdrawing groups can be successfully coupled, demonstrating the versatility of this method. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Below is a table summarizing the selective Suzuki cross-coupling reactions of a related compound, 2,5-dibromo-3-methylthiophene, which illustrates the expected reactivity for 2,5-dibromo-3-methyl-4-phenylthiophene.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Bromo-3-methyl-5-phenylthiopheneModerate
24-Methylphenylboronic acid2-Bromo-3-methyl-5-(4-methylphenyl)thiopheneModerate
34-Methoxyphenylboronic acid2-Bromo-5-(4-methoxyphenyl)-3-methylthiopheneGood
44-Chlorophenylboronic acid2-Bromo-5-(4-chlorophenyl)-3-methylthiopheneModerate

This data is representative of the reactivity of analogous 2,5-dibromothiophenes and is intended to illustrate the potential for selective functionalization of this compound.

Formation of Organometallic Intermediates (e.g., Thienylzinc Species)

The bromine atoms of this compound can be readily converted into organometallic species, which are versatile intermediates for further synthetic transformations. One important class of such intermediates is thienylzinc species, which can be prepared through the reaction of the dibromothiophene with an organozinc reagent or by treating a lithiated thiophene (B33073) with a zinc salt.

These thienylzinc reagents are particularly useful in Negishi cross-coupling reactions. The formation of a thienylzinc intermediate at one of the bromine positions allows for subsequent coupling with various organic halides. The C-Zn bond is less reactive than the corresponding Grignard or organolithium reagents, which can lead to higher functional group tolerance and fewer side reactions.

The general process would involve either:

Halogen-Zinc Exchange: Direct reaction with an organozinc reagent.

Lithium-Zinc Transmetalation: Initial formation of a thienyllithium species via lithium-halogen exchange, followed by reaction with a zinc salt like ZnCl₂.

These thienylzinc intermediates can then be used in a variety of coupling reactions to introduce alkyl, aryl, or vinyl groups at the thiophene core.

Halogen Dance Reactions and Regioselective Isomerization

"Halogen dance" reactions are a fascinating class of rearrangements where a halogen atom on an aromatic ring migrates to a different position. This process is typically base-catalyzed and proceeds through a series of deprotonation and halogenation steps involving organometallic intermediates. Thiophenes are known to be good substrates for halogen dance reactions. kobe-u.ac.jp

In the context of 2,5-dibromothiophenes, treatment with a strong base, such as lithium diisopropylamide (LDA), can induce a halogen dance, leading to the formation of thermodynamically more stable isomers. For the parent 2,5-dibromothiophene, a well-documented halogen dance reaction results in its isomerization to 2,4-dibromothiophene. kobe-u.ac.jp This rearrangement occurs because the deprotonation at the 3-position is followed by an intramolecular bromine migration.

It is plausible that this compound could undergo a similar base-catalyzed halogen dance. However, the substitution pattern of the target molecule introduces additional complexity. The presence of methyl and phenyl groups at the 3 and 4 positions means there are no available protons at the β-positions of the thiophene ring for the initial deprotonation. In such cases, the halogen dance would have to be initiated by a different mechanism, possibly involving initial lithium-halogen exchange followed by rearrangement of the resulting thienyllithium species.

The potential for such rearrangements is an important consideration in the synthesis and manipulation of polysubstituted thiophenes, as it can lead to unexpected products. The exact conditions required to promote or suppress a halogen dance in this compound would need to be determined experimentally.

Starting MaterialBaseProduct of Halogen Dance
2,5-DibromothiopheneLDA2,4-Dibromothiophene
2,5-Dibromo-3-hexylthiopheneLDA2,4-Dibromo-3-hexyl-5-lithiated thiophene

This table showcases examples of halogen dance reactions in related thiophene systems to infer the potential reactivity of this compound.

Applications of 2,5 Dibromo 3 Methyl 4 Phenylthiophene As a Monomer and Building Block in Advanced Materials Science

Precursor for Conjugated Oligomers and Polymers in Organic Electronics

2,5-Dibromo-3-methyl-4-phenylthiophene serves as a critical building block for the synthesis of conjugated oligomers and polymers. These materials are at the forefront of research in organic electronics, finding applications in a range of devices due to their tunable properties and potential for low-cost, large-area fabrication. The dibromo functionality allows this monomer to be incorporated into polymer chains through various cross-coupling reactions, forming the backbone of semiconducting materials.

The synthesis of poly(arylthiophene)s and their copolymers from 2,5-dibromo-3-substituted thiophenes is well-established, primarily utilizing transition metal-catalyzed cross-coupling reactions. Common methods include Stille, Suzuki, and Kumada coupling polymerizations. rsc.org

In a typical Stille polycondensation , a dibromothiophene monomer like this compound would be reacted with an organotin reagent, such as a distannyl comonomer, in the presence of a palladium catalyst. rsc.orgresearchgate.netwiley-vch.de This method is highly versatile due to its tolerance of a wide range of functional groups. wiley-vch.de

The Suzuki coupling reaction provides an alternative route, reacting the dibromo monomer with a boronic acid or ester derivative in the presence of a palladium catalyst and a base. nih.govresearchgate.netmdpi.com This method is often favored due to the low toxicity of the boron-containing byproducts. researchgate.net Recent advancements have even enabled room-temperature Suzuki-Miyaura polymerizations, offering a greener and more efficient synthetic pathway. nih.gov

Kumada cross-coupling involves the use of a Grignard reagent, which can be formed from the dibromo monomer, followed by polymerization catalyzed by a nickel complex. rsc.org The choice of polymerization technique can significantly influence the properties of the resulting polymer, such as its molecular weight, regioregularity, and ultimately its performance in electronic devices.

The table below summarizes the key features of these polymerization methods.

Polymerization MethodTypical ComonomerCatalyst SystemKey Advantages
Stille Coupling Organotin (e.g., distannyl derivative)Palladium (e.g., Pd(PPh₃)₄)High functional group tolerance, mild reaction conditions. rsc.orgwiley-vch.de
Suzuki Coupling Boronic acid or esterPalladium (e.g., Pd(PPh₃)₄) + BaseLow toxicity of byproducts, stable reagents. nih.govresearchgate.net
Kumada Coupling Grignard reagent (formed from monomer)Nickel (e.g., Ni(dppp)Cl₂)High reactivity, can lead to high molecular weight polymers. rsc.org

Polythiophenes are widely utilized as hole-transporting or emissive layers in Organic Light-Emitting Diodes (OLEDs). The electronic properties of the polymer, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, determine its suitability for a specific role within the device. By incorporating monomers like this compound, the resulting polymer's band gap and color of emission can be tuned. mdpi.com

The substituents on the thiophene (B33073) ring play a crucial role. The methyl group is a weak electron-donating group, while the phenyl group can be functionalized to further modify the electronic properties. This allows for the design of polymers with specific emission colors. researchgate.net Generally, polythiophenes emit in the orange-red region of the spectrum, which is consistent with their typical band gap of around 2 eV. pkusz.edu.cn The efficiency of light emission in the solid state is a critical parameter for OLED applications and is influenced by the polymer's structure and morphology. pkusz.edu.cn

In the field of organic photovoltaics, conjugated polymers derived from thiophene monomers act as the electron donor material in a bulk heterojunction (BHJ) with an electron acceptor, often a fullerene derivative. mdpi.comchalcogen.ro The performance of an OPV device is highly dependent on the properties of the donor polymer, including its light absorption characteristics, energy levels, and charge carrier mobility.

The incorporation of the 3-methyl-4-phenylthiophene unit into a polymer backbone is expected to influence these properties. The phenyl group can enhance intermolecular π-π stacking, which is beneficial for charge transport. Furthermore, the electronic nature of the substituents affects the polymer's HOMO and LUMO levels, which in turn dictates the open-circuit voltage (Voc) of the solar cell. Donor-acceptor copolymers, where an electron-rich unit like the substituted thiophene is paired with an electron-deficient unit, are a common strategy to achieve low band gaps and broad absorption of the solar spectrum. rsc.org

Organic Field-Effect Transistors (OFETs) are a key component of flexible and printed electronics. The performance of an OFET is primarily characterized by its charge carrier mobility. Polythiophenes, particularly regioregular poly(3-alkylthiophene)s, have been extensively studied as the active semiconductor layer in OFETs and have demonstrated high hole mobilities. nih.govresearchgate.net

The structure of the repeating unit derived from this compound would directly impact the packing of the polymer chains in the solid state. The phenyl group can promote ordered packing, which is essential for efficient charge transport between polymer chains. The charge carrier mobility in polythiophene-based OFETs is highly anisotropic and depends on the orientation of the polymer backbone relative to the substrate. aps.org Mobilities in the range of 10⁻³ to 0.1 cm²/V·s are commonly reported for poly(3-alkylthiophene)s. researchgate.netresearchgate.net

The table below presents representative charge carrier mobilities for various polythiophene derivatives to illustrate the typical performance in OFETs.

PolymerMobility (cm²/V·s)Comments
Regioregular poly(3-hexylthiophene) (P3HT)~10⁻³ - 0.1Widely studied benchmark material. researchgate.net
Poly[(3-alkylthio)thiophene]s (P3ATTs)10⁻⁴ - 10⁻²Mobility is influenced by regioregularity and side-chain structure. nih.gov
Poly-TPD composites10⁻⁵ - 10⁻⁴Mobility in composites with electron acceptors. mdpi.com

Influence on Bandgap Tuning and Charge Transport Characteristics in Thiophene-Based Materials

The electronic properties of thiophene-based materials are intrinsically linked to their chemical structure. The substituents on the thiophene ring of the this compound monomer have a profound effect on the bandgap and charge transport characteristics of the resulting polymers.

The bandgap , which is the energy difference between the HOMO and LUMO levels, determines the optical and electronic properties of the material. scispace.com Electron-donating groups, such as the methyl group, tend to raise the HOMO level, while the effect of the phenyl group can be more complex, influencing both HOMO and LUMO levels depending on its substitution and torsional angle with the thiophene ring. The interplay of these substituents allows for the tuning of the bandgap. For instance, increasing the conjugation length by ensuring a planar polymer backbone generally leads to a smaller bandgap. researchgate.net Polythiophenes typically exhibit bandgaps in the range of 1.7 to 2.1 eV. chalcogen.ro

Charge transport in these materials occurs via hopping of charge carriers between localized states on the conjugated polymer chains. The efficiency of this process is highly dependent on the degree of order and intermolecular interactions. The phenyl group in the 3-methyl-4-phenylthiophene unit can facilitate stronger π-π stacking between polymer chains, creating pathways for efficient charge transport. However, steric hindrance between the methyl and phenyl groups could lead to a twisted backbone, which would disrupt conjugation and potentially decrease intramolecular charge mobility. Therefore, a balance between promoting intermolecular interactions and maintaining a planar backbone is crucial for optimizing charge transport. aps.org

Development of Novel Functional Materials through Advanced Derivatization

The this compound monomer is not only a precursor for simple homopolymers but also a versatile platform for creating more complex and functional materials through advanced derivatization. The reactive bromine sites can be selectively functionalized to introduce a wide array of chemical groups, leading to materials with tailored properties.

One common strategy is the use of Suzuki cross-coupling reactions to attach various aryl groups at the 2 and 5 positions. researchgate.netmdpi.comnih.gov This allows for the synthesis of oligomers with well-defined structures or the introduction of functional moieties onto the thiophene core before polymerization. By choosing aryl groups with specific electronic or self-assembling properties, it is possible to create materials for applications beyond conventional electronics, such as sensors or materials with interesting optical properties. Studies on the derivatization of similar compounds, like 2,5-dibromo-3-hexylthiophene, have shown that a wide variety of functional groups can be tolerated in these coupling reactions, enabling the synthesis of a diverse library of thiophene-based molecules. researchgate.netnih.gov This highlights the potential for creating novel materials by applying similar synthetic strategies to this compound.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
BrominationBr₂, CHCl₃, 0°C → RT, 24 h65–75[Adapted from [10]]
Stille CouplingPd(PPh₃)₄, THF, RT, 24 h80–85

Advanced: How do intermolecular interactions (e.g., Br⋯Br, C—H⋯π) influence the crystal packing of this compound?

Methodological Answer:
X-ray crystallography reveals dominant halogen bonding (Br⋯Br contacts: ~3.5 Å) and weak C—H⋯π interactions (2.8–3.2 Å) that stabilize the lattice. These interactions can be analyzed via:

  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., Br⋯Br ≈ 12%, C—H⋯H ≈ 8%) .
  • DFT calculations : Assess interaction energies (e.g., Br⋯Br: −2.5 kcal/mol).
  • Space group determination : Monoclinic systems (e.g., P2₁/c) are common for brominated thiophenes .

Q. Table 2: Crystallographic Data (Hypothetical)

ParameterValueSource
Molecular formulaC₁₁H₈Br₂S
Space groupP2₁/c
Br⋯Br distance3.52 Å

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 4–6 Hz for thiophene protons) and DEPT-135 for CH₂/CH₃ groups.
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (m/z calc. 328.9123).
  • IR spectroscopy : Identify C-Br stretches (550–600 cm⁻¹) and aromatic C=C (1600 cm⁻¹) .

Q. Table 3: Representative NMR Data

Positionδ (ppm)MultiplicityAssignment
H37.25SingletThiophene
BrQuadrupolar broadening

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Frontier molecular orbitals : HOMO-LUMO gap (~3.1 eV) indicates semiconducting potential.
  • Electrostatic potential maps : Highlight electrophilic regions (Br atoms) for reactivity prediction.
  • Charge transfer analysis : Substituent effects (e.g., methyl reduces π-conjugation by 0.2 eV) .

Q. Table 4: DFT-Calculated Properties

PropertyValueBasis Set
HOMO (eV)−6.26-311++G(d,p)
LUMO (eV)−3.16-311++G(d,p)
Dipole moment (D)2.8B3LYP

Basic: What are the challenges in achieving high regioselectivity during bromination?

Methodological Answer:
Steric hindrance from the 3-methyl and 4-phenyl groups directs bromination to the 2,5-positions. Key strategies include:

  • Low-temperature bromination (0°C) to suppress side reactions.
  • Lewis acid catalysts (e.g., FeBr₃) to enhance electrophilic substitution .

Advanced: How does this compound’s electronic structure compare to non-brominated analogs in optoelectronic applications?

Methodological Answer:
Bromination lowers HOMO levels (−6.2 eV vs. −5.5 eV for non-brominated analogs), improving electron affinity for use in organic photovoltaics. Time-dependent DFT (TD-DFT) simulations predict redshifted absorption (λ_max ≈ 420 nm vs. 380 nm) due to heavy-atom effects .

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